

# Spectroscopic Profile of 2-Hydroxy-4-methylpyrimidine Hydrochloride: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-Hydroxy-4-methylpyrimidine hydrochloride

**Cat. No.:** B018306

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxy-4-methylpyrimidine hydrochloride** (CAS No: 5348-51-6), a key intermediate in organic and pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic analysis and the methodologies used for data acquisition.

## Compound Overview

**2-Hydroxy-4-methylpyrimidine hydrochloride** is a heterocyclic compound widely utilized as a building block in the synthesis of various biologically active molecules, including antiviral and antitumor agents.<sup>[1]</sup> Its molecular formula is  $C_5H_7ClN_2O$ , with a molecular weight of 146.57 g/mol. A thorough characterization using modern spectroscopic techniques is crucial for confirming its structure and purity.

## Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Hydroxy-4-methylpyrimidine hydrochloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was performed in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The data confirms the presence of the key functional groups and the overall structure of the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (400 MHz, DMSO-d<sub>6</sub>)[2]

Chemical Shift ( $\delta$ ) ppm	Description	Assignment
8.615	Singlet-like	Pyrimidine ring proton (H-6)
6.826	Singlet-like	Pyrimidine ring proton (H-5)
2.579	Singlet	Methyl group protons (-CH <sub>3</sub> )

Note on <sup>13</sup>C NMR Data: While it is documented that the <sup>13</sup>C NMR spectrum was recorded in DMSO-d<sub>6</sub>, specific experimental chemical shift values are not readily available in the public domain literature reviewed.[1] Based on standard correlation tables and data for similar pyrimidine structures, estimated chemical shifts would be expected in the regions of ~160-170 ppm for the carbonyl/enolic carbons (C2, C4), ~110-140 ppm for the other pyrimidine ring carbon (C5, C6), and ~20-25 ppm for the methyl carbon.

## Infrared (IR) Spectroscopy

The FTIR spectrum provides critical information about the vibrational modes of the molecule's functional groups.

Table 2: FTIR Absorption Data[1]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3038, 3010	-	C-H stretching (pyrimidine ring)
1581, 1556	-	C-C stretching
1523	Medium Strong	Ring stretching
1426	Strong	Ring stretching
1403	Strong	CH <sub>3</sub> asymmetric deformation
1377	Medium Strong	CH <sub>3</sub> symmetric deformation
1250	-	C-O-H stretching
1190	-	C-CH <sub>3</sub> stretching
925	-	C-C-C trigonal bending
919	-	C-C in-plane bending
611	-	C-C out-of-plane bending
588	Strong	C-OH in-plane bending
530	Strong	β(C-CH <sub>3</sub> )
512	Strong	γ(C-N)
432	Medium Strong	(O-H) torsion / (H-Cl) wagging

## Mass Spectrometry (MS)

Mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The results are consistent with the molecular weight of the free base (non-hydrochloride form).

Table 3: Mass Spectrometry Data[3]

m/z	Description
110	Molecular Ion ( $M^+$ ) peak, corresponding to $C_5H_6N_2O$
82	Major Fragment
95	Major Fragment

## Experimental Protocols

The following protocols outline the methodologies for the acquisition of the spectroscopic data presented.

### NMR Spectroscopy Protocol

A sample of **2-Hydroxy-4-methylpyrimidine hydrochloride** (0.038 g) was dissolved in DMSO-d<sub>6</sub> (0.5 mL).<sup>[2]</sup> The <sup>1</sup>H NMR spectrum was recorded on a 400 MHz spectrometer. Chemical shifts were referenced to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  2.50 ppm). The <sup>13</sup>C NMR spectrum was also recorded in DMSO-d<sub>6</sub>, with referencing to the solvent peak at  $\delta$  39.52 ppm.

### IR Spectroscopy Protocol

The FTIR absorption spectrum was recorded on a Perkin Elmer spectrophotometer over the range of 4000-400 cm<sup>-1</sup>.<sup>[1]</sup> The sample was prepared using the Nujol mull technique, where the solid compound is ground with Nujol (a mineral oil) to form a paste, which is then pressed between salt plates for analysis.

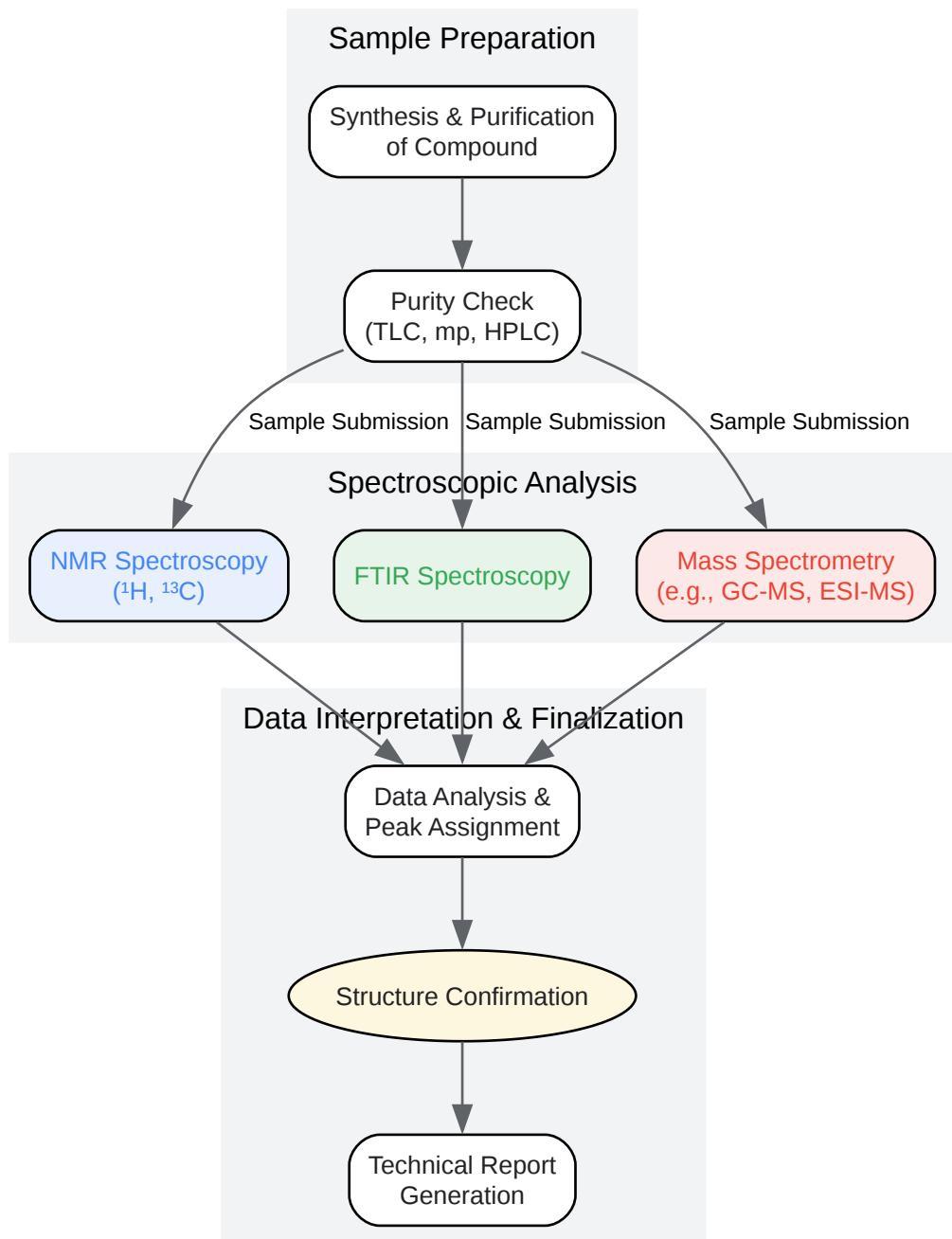
### Mass Spectrometry Protocol

Mass spectral data were acquired using a GC-MS instrument. The sample was introduced into the gas chromatograph, where it was vaporized and separated. The separated components then entered the mass spectrometer. Ionization was achieved by electron impact (EI) at 75 eV.<sup>[2]</sup> The resulting ions were separated by their mass-to-charge ratio (m/z) to produce the mass spectrum.

## Workflow Visualization

The general workflow for the spectroscopic characterization of a heterocyclic compound like **2-Hydroxy-4-methylpyrimidine hydrochloride** is outlined below. This process ensures a systematic and comprehensive structural elucidation.

#### Workflow for Spectroscopic Characterization of a Heterocyclic Compound



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Caption: General workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of a chemical compound.

This guide provides a foundational set of spectroscopic data for **2-Hydroxy-4-methylpyrimidine hydrochloride**, which is essential for its use in research and development. The detailed protocols and data tables serve as a valuable resource for scientists requiring verified structural information.

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## References

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